三硝酸镓水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gallium trinitrate hydrate, also known as Gallium (III) nitrate hydrate, is used in the preparation of gallium nitride and other gallium compounds . It acts as a drug used to treat symptomatic hypercalcemia secondary to cancer . It finds application as an antineoplastic agent and also as an acting agent for the treatment of bone-resorptive diseases .

Synthesis Analysis

Gallium (III) nitrate hydrate is the potential precursor for the synthesis of other gallium compounds . It is used in the preparation of gallium nitride, which is used as a solar cell array for satellites . The thermal decomposition of gallium nitrate hydrate has been studied .Molecular Structure Analysis

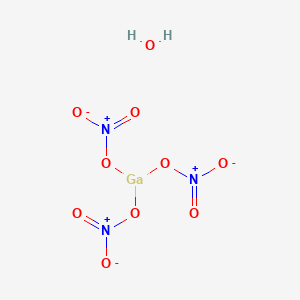

The structure of Gallium (III) nitrate hydrate contains two distinct octahedral Ga (OH2)6 units which are involved in intermolecular hydrogen bonding with the three nitrate anions and three water molecules within the asymmetric unit .Chemical Reactions Analysis

Gallium (III) nitrate hydrate is used as a catalyst in the epoxidation of olefins in the presence of hydrogen peroxide . It is also used as a dopant in the preparation of ZnO nanorod arrays . The addition of Ga can improve the luminescence quality of ZnO nanorods .Physical And Chemical Properties Analysis

Gallium (III) nitrate is a white crystal or powder . It is stable, an oxidizer, and a combustible material . It is incompatible with reducing agents .科学研究应用

与血清蛋白和组织分布的相互作用

- 像三(8-喹啉醇)镓(III)这样的镓(III)化合物在抗癌药物研究中显示出前景。使用 X 射线吸收光谱的研究表明,这些化合物在生理条件下保持稳定,在血清蛋白如载铁蛋白和人血清白蛋白存在下保持其配位环境,并且在肿瘤和肝组织中表现出类似于必需微量元素的分布模式(Hummer 等,2012)。

有机合成中的催化性能

- 卤化镓因其作为有效路易斯酸的独特催化性能,已用于各种有机转化,包括烷基化、烯丙基化、自由基反应和偶联反应。这些特性使卤化镓在合成各种化学结构单元中具有价值(Gupta & O’Sullivan,2013)。

核诊断成像中的潜力

- 具有特殊螯合剂的镓配合物已被探索用于核诊断成像的潜在应用。对这些配合物的理化和体内特性的研究表明,它们由于其高稳定性和快速的肾脏清除率,适合作为此类成像技术的探针(Chaves 等,2011)。

水合结构研究

- 水合镓(III)离子的结构一直是使用大角度 X 射线散射和扩展 X 射线吸收精细结构技术的研究课题。这些研究有助于理解镓离子在各种溶液中的配位和水合特性,这对于它们在不同领域的应用至关重要(Lindqvist-Reis 等,1998)。

在液态金属技术中的应用

- 镓的独特特性,如低毒性、低蒸汽压以及在其表面形成一层薄氧化物,为软电极、传感器、微流控装置、自愈电路和可拉伸电子等领域开辟了许多应用。特别是氧化层被发现可以为液态镓带来许多新的用途(Dickey,2014)。

作用机制

Target of Action

Gallium trinitrate hydrate primarily targets the bone, where it exhibits antiresorptive and hypocalcemic effects . This compound is a nitrate salt of the gallium cation, a heavy metal that has been used as a diagnostic agent .

Mode of Action

The mode of action of gallium trinitrate hydrate involves inhibiting calcium resorption from bone, possibly blocking osteoclast activity and reducing increased bone turnover . Preclinical studies have shown that gallium dose-dependently accumulates in areas of high bone turnover, where it is incorporated into hydroxyapatite . This makes the bone less susceptible to dissolution and osteoclast-mediated resorption .

Biochemical Pathways

The biochemical pathways affected by gallium trinitrate hydrate are primarily related to bone metabolism. By inhibiting calcium resorption, gallium trinitrate hydrate disrupts the normal cycle of bone remodeling, leading to a decrease in bone turnover . This can have downstream effects on the homeostasis of calcium and phosphate in the body.

Pharmacokinetics

It is known that gallium, the active component of gallium trinitrate hydrate, can accumulate in areas of high bone turnover This suggests that the compound may have a high degree of bioavailability in these areas

Result of Action

The molecular and cellular effects of gallium trinitrate hydrate’s action primarily involve changes in bone metabolism. By inhibiting calcium resorption, gallium trinitrate hydrate can reduce bone turnover and potentially alter the structure and strength of the bone . Importantly, no cytotoxic effects were observed on bone cells in drug-treated animals .

安全和危害

Gallium (III) nitrate hydrate may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . It is advised to keep away from heat, store away from clothing and combustible materials, and take any precaution to avoid mixing with combustibles . After handling, it is recommended to wash skin thoroughly and wear protective gloves, eye protection, and face protection .

生化分析

Biochemical Properties

Gallium Trinitrate Hydrate has been reported to possess antiresorptive and hypocalcemic effects on bone . It has also been used as a precursor for the preparation of nanoporous TiO2-Ga2O3 binary metal oxide films and powders by the sol-gel method .

Cellular Effects

Gallium Trinitrate Hydrate has been found to have significant effects on various types of cells and cellular processes. It has been used to treat symptomatic hypercalcemia secondary to cancer . It acts by inhibiting calcium resorption from bone, possibly blocking osteoclast activity and reducing increased bone turnover .

Molecular Mechanism

At the molecular level, Gallium Trinitrate Hydrate exerts its effects through several mechanisms. It has been reported to inhibit replicative DNA synthesis, with the major gallium-specific target probably being ribonucleotide reductase . Gallium also competes with magnesium in DNA binding, as its DNA affinity is 100 times higher than that of magnesium .

Temporal Effects in Laboratory Settings

It is known that Gallium dose-dependently accumulates in areas of high bone turnover, where it is incorporated into hydroxyapatite, making it less susceptible to dissolution and osteoclast-mediated resorption .

Metabolic Pathways

It is known that Gallium atoms are bound to the phosphates of DNA at low gallium concentrations, forming a stable complex .

Transport and Distribution

It is known that Gallium is mostly found within the cell as a salt in lysosomes .

属性

IUPAC Name |

dinitrooxygallanyl nitrate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFORYDECCQDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH2N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2681162.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2681164.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one](/img/structure/B2681165.png)

![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)

![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)

![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)